Product packaging for Benzoyl-carbonyl-13cchloride(Cat. No.:)

Benzoyl-carbonyl-13cchloride

Cat. No.: B13344534
M. Wt: 169.57 g/mol
InChI Key: BNGOFPJWZUXKNR-VJJZLTLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Role of Carbon-13 Isotope in Tracer Studies and Mechanistic Elucidation

Carbon-13 (¹³C), a stable isotope of carbon, plays a crucial role in tracer studies. moravek.com Accounting for about 1.1% of all natural carbon, its unique nuclear spin properties make it detectable by NMR spectroscopy. moravek.comnumberanalytics.com This allows scientists to follow the path of ¹³C-labeled compounds through metabolic pathways, providing a detailed map of biochemical reactions in real-time. moravek.comnih.gov

Furthermore, ¹³C NMR spectroscopy is a powerful tool for elucidating the structure of molecules and understanding reaction mechanisms. numberanalytics.comfiveable.me By observing the changes in the ¹³C NMR spectrum during a chemical reaction, researchers can identify intermediate species and deduce the sequence of bond-breaking and bond-forming events. fiveable.me The distinct chemical shifts of carbon atoms in different environments, such as carbonyl groups, provide valuable structural information. numberanalytics.comlibretexts.org

Overview of Acyl Chlorides as Versatile Reagents in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are highly reactive organic compounds characterized by the -COCl functional group. catalysis.blogebsco.com They are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. ebsco.com This substitution makes the carbonyl carbon highly susceptible to attack by nucleophiles, rendering acyl chlorides valuable reagents in a wide array of organic reactions. catalysis.blog

Their primary use is in acylation reactions, where they introduce an acyl group (R-CO-) into another molecule. ebsco.com Acyl chlorides react readily with alcohols to form esters, with amines to form amides, and with aromatic compounds in Friedel-Crafts acylation to produce ketones. ebsco.comsavemyexams.com Their high reactivity often makes them the reagent of choice over less reactive carboxylic acids. savemyexams.com

Defining the Research Context of Benzoyl-Carbonyl-¹³C-chloride as a ¹³C-Labeled Acyl Halide

Benzoyl-carbonyl-¹³C-chloride is a specialized chemical compound where the carbon atom of the carbonyl group in benzoyl chloride is replaced with a ¹³C isotope. sigmaaldrich.com This isotopic labeling combines the high reactivity of an acyl chloride with the traceability of a ¹³C marker. This makes it an invaluable tool for a variety of research applications.

This labeled compound is particularly useful in mechanistic studies, allowing researchers to track the benzoyl group through complex reaction pathways. For instance, it has been used to study the stereochemistry of reactions and to elucidate the mechanisms of rearrangements. In biochemistry, it can be used to introduce a ¹³C-labeled benzoyl group into biological molecules, enabling the study of enzyme kinetics and metabolic pathways. nih.gov The ability to precisely follow the fate of the labeled carbonyl carbon provides detailed insights that would be difficult to obtain with unlabeled compounds.

Interactive Data Table: Properties of Benzoyl-carbonyl-13C-chloride

PropertyValueReference
CAS Number52947-05-4 sigmaaldrich.com
Molecular FormulaC₆H₅¹³COCl sigmaaldrich.com
Molecular Weight141.56 g/mol sigmaaldrich.com
Boiling Point198 °C sigmaaldrich.comchemicalbook.com
Melting Point-1 °C sigmaaldrich.comchemicalbook.com
Density1.219 g/mL at 25 °C sigmaaldrich.com
Isotopic Purity99 atom % ¹³C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClO2 B13344534 Benzoyl-carbonyl-13cchloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClO2

Molecular Weight

169.57 g/mol

IUPAC Name

2-oxo-2-phenylacetyl chloride

InChI

InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H/i8+1

InChI Key

BNGOFPJWZUXKNR-VJJZLTLGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[13C](=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Benzoyl Carbonyl ¹³cchloride

Strategies for Site-Specific Carbon-13 Isotopic Enrichment at the Carbonyl Position

The primary goal in synthesizing Benzoyl-carbonyl-¹³C chloride is to introduce a ¹³C atom specifically at the carbonyl carbon. This is overwhelmingly achieved by starting with a precursor that already contains the ¹³C label in the correct position, followed by a chemical transformation to create the acyl chloride functionality.

Precursor-Based Synthesis Utilizing ¹³C-Enriched Carbon Sources

The most direct and common pathway to Benzoyl-carbonyl-¹³C chloride begins with benzoic acid labeled with carbon-13 at the carboxyl group (Benzoic acid-¹³C). This essential precursor can be synthesized from fundamental ¹³C-enriched carbon sources. A well-established laboratory method involves the carbonation of a Grignard reagent, such as phenylmagnesium bromide, with ¹³C-labeled carbon dioxide (¹³CO₂). This reaction ensures that the isotopic label is incorporated precisely at the carboxylic acid position, which will become the carbonyl carbon of the final product. While other ¹³C sources exist, the use of ¹³CO₂ is highly efficient for this specific labeling pattern.

Derivatization Approaches from Benzotrichloride or Benzoic Acid-¹³C Analogs

Once the key precursor, Benzoic acid-¹³C, is obtained, it is converted to the target acyl chloride. medchemexpress.com This transformation is a standard procedure in organic synthesis, where the hydroxyl group of the carboxylic acid is substituted with a chlorine atom. Several chlorinating agents are effective for this purpose.

Common methods include reacting Benzoic acid-¹³C with:

Thionyl chloride (SOCl₂): A widely used reagent where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification. google.com

Phosphorus pentachloride (PCl₅): Another effective agent that converts the carboxylic acid to the acyl chloride.

Oxalyl chloride ((COCl)₂): A milder and highly efficient reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com

An alternative industrial route for producing unlabeled benzoyl chloride involves the partial hydrolysis of benzotrichloride (C₆H₅CCl₃). This method could be adapted for isotopic labeling by using ¹³C-labeled benzotrichloride. Hydrolysis of this precursor would yield the necessary Benzoic acid-¹³C, which is then converted to the final product as described above.

Table 1: Comparison of Synthetic Routes from Benzoic Acid-¹³C to Benzoyl-carbonyl-¹³C chloride

Chlorinating AgentTypical CatalystKey AdvantagesReported Yield (for unlabeled analog)
Thionyl Chloride (SOCl₂)N,N-dimethylformamide (DMF)Gaseous byproducts (SO₂, HCl) simplify purification.~91% google.com
Phosphorus Pentachloride (PCl₅)None typically requiredEffective and strong chlorinating agent.~90%
Oxalyl Chloride ((COCl)₂)N,N-dimethylformamide (DMF)Milder conditions, high selectivity, and quantitative yield. chemicalbook.com~97-100% chemicalbook.com

Catalytic Methods in the Synthesis of Benzoyl-Carbonyl-¹³Cchloride

Catalysts are frequently employed to enhance the rate and efficiency of the conversion of Benzoic acid-¹³C to its acyl chloride derivative. In reactions involving thionyl chloride or oxalyl chloride, N,N-dimethylformamide (DMF) is a common catalyst. chemicalbook.comwikipedia.org The catalyst works by first reacting with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent and readily reacts with the carboxylic acid. wikipedia.org

Other catalysts, such as iron trichloride (FeCl₃) or zinc chloride, are used in industrial processes, particularly in syntheses starting from benzotrichloride. patsnap.compatsnap.com While the term phase transfer catalysis is more commonly associated with reactions like esterification of acyl chlorides, the principles of using catalysts to facilitate reactions between different phases or to increase reaction efficiency are central to these synthetic strategies. tandfonline.comtandfonline.comresearchgate.net For instance, solid-liquid phase transfer catalysis can be used to efficiently convert acyl chlorides into other derivatives like esters or anhydrides. researchgate.net

Optimization of Reaction Conditions for High Isotopic Purity and Yield

Achieving a high yield and maintaining isotopic purity are critical, especially given the high cost of ¹³C-labeled starting materials. Optimization involves controlling several reaction parameters:

Temperature: Maintaining an optimal temperature is crucial. For instance, in some acylation reactions, ambient temperatures of 20–25°C are ideal to minimize the formation of by-products like ketones. orgsyn.org For the synthesis from benzoic acid and thionyl chloride, reactions may be performed under reflux at temperatures from 30-50°C. google.com

Reagent Stoichiometry: Using a slight excess of the chlorinating agent, such as thionyl chloride or oxalyl chloride, can ensure the complete conversion of the carboxylic acid, thereby maximizing the yield of the desired acyl chloride. orgsyn.org

Purification: After the reaction, the crude Benzoyl-carbonyl-¹³C chloride is purified to remove any unreacted starting materials, catalysts, and byproducts. Reduced-pressure distillation is the most common and effective method, where the product is collected as a specific fraction based on its boiling point under vacuum. google.comorgsyn.org This technique is essential for achieving the high chemical purity required for subsequent applications.

Verification of Isotopic Incorporation and Enrichment in Synthesized Materials

Confirming the successful and specific incorporation of the carbon-13 isotope is a critical final step. A combination of spectroscopic and spectrometric techniques is used to verify both the chemical structure and the isotopic enrichment. Commercially available standards often feature an isotopic purity of 99 atom % ¹³C.

Mass Spectrometry (MS): This is a primary tool for confirming isotopic enrichment. The molecular weight of Benzoyl-carbonyl-¹³C chloride will be one mass unit higher than its unlabeled counterpart due to the presence of the ¹³C atom. High-resolution mass spectrometry can precisely determine this mass difference.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique can be used to assess both the purity of the compound and confirm its isotopic enrichment. orgsyn.orgresearchgate.net

Table 2: Analytical Methods for Verification

TechniquePurposeInformation Obtained
Mass Spectrometry (MS)Confirmation of Isotopic EnrichmentMeasures the mass-to-charge ratio, confirming the M+1 mass shift due to the ¹³C isotope. nih.gov
¹³C-NMR SpectroscopySite-Specific Verification & PurityIdentifies the position of the ¹³C label via a highly enhanced signal and quantifies enrichment. nih.gov
¹H-NMR SpectroscopyStructural ConfirmationConfirms the proton environment of the benzoyl group.
Gas Chromatography (GC)Purity AssessmentSeparates the product from volatile impurities.

Spectroscopic Characterization and Analytical Probing Utilizing Carbon 13 Labeling

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis of the Carbonyl Moiety

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The carbonyl (C=O) stretch is one of the most prominent and diagnostic absorptions in an IR spectrum.

The position of the carbonyl stretching frequency is sensitive to the masses of the carbon and oxygen atoms. According to Hooke's Law, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. By substituting the naturally occurring ¹²C with the heavier ¹³C isotope, the reduced mass of the C=O oscillator increases.

This increase in mass leads to a predictable decrease in the vibrational frequency, resulting in a shift of the carbonyl absorption peak to a lower wavenumber (a "red shift"). For acyl chlorides, the C=O stretch is typically observed as a strong, sharp band in the region of 1770-1810 cm⁻¹. Upon ¹³C labeling at the carbonyl carbon, this band is expected to shift downward by approximately 35-45 cm⁻¹. This isotopic shift provides definitive proof of the carbonyl group's vibrational mode and can be used to study bonding and electronic effects within the molecule with high precision.

Table 2: Effect of ¹³C Isotopic Labeling on Carbonyl Stretching Frequency

Isotope Typical C=O Stretching Frequency (cm⁻¹) Expected Shift (Δν)
¹²C=O 1770 - 1810 N/A
¹³C=O 1725 - 1765 ~ -40 cm⁻¹

This table illustrates the calculated shift in the C=O stretching frequency in an acyl chloride upon substitution of ¹²C with ¹³C.

Mass Spectrometry (MS) for Isotopic Profiling and Structural Confirmation

Mass spectrometry is an essential analytical technique for confirming the successful incorporation of the ¹³C isotope in Benzoyl-carbonyl-¹³c chloride and for elucidating its molecular structure. It separates ions based on their mass-to-charge ratio (m/z), providing precise mass information that reflects the isotopic composition of the molecule and its fragments.

The fundamental principle behind using mass spectrometry for isotopic analysis is the detection of a predictable mass shift. The substitution of a naturally abundant ¹²C atom (atomic mass ≈ 12.000 amu) with a ¹³C atom (atomic mass ≈ 13.003 amu) increases the total mass of the molecule by approximately one mass unit. acdlabs.comlibretexts.org

For benzoyl chloride (C₇H₅ClO), the molecular weight is approximately 140.57 g/mol . nist.gov In a mass spectrum, the molecular ion peak (M⁺) for the unlabeled compound, containing the most common isotopes (¹²C, ¹H, ³⁵Cl), would appear at an m/z of approximately 140. For Benzoyl-carbonyl-¹³c chloride, this molecular ion peak is expected to shift to an m/z of approximately 141. This distinct M+1 peak, resulting from intentional labeling, is significantly more intense than the naturally occurring M+1 peak, which arises from the 1.1% natural abundance of ¹³C in any carbon-containing compound. acdlabs.comlibretexts.org This clear and predictable mass shift provides definitive evidence of the successful incorporation of a single ¹³C atom.

Table 2: Expected Mass-to-Charge Ratios (m/z) for Molecular Ions

Compound Molecular Formula Expected m/z of Molecular Ion (M⁺)
Benzoyl chloride C₇H₅ClO ~140

Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of the molecule. Under typical mass spectrometry conditions, such as collision-activated dissociation, molecules break apart into characteristic product ions. For benzoyl chloride and its derivatives, a dominant fragmentation pathway involves the cleavage of the C-Cl bond, resulting in the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺). nih.gov

In the mass spectrum of unlabeled benzoyl chloride, this characteristic benzoyl fragment ion is observed at an m/z of 105. nih.govnih.govacs.org For Benzoyl-carbonyl-¹³c chloride, because the isotopic label is specifically at the carbonyl position, this same fragmentation pathway yields a benzoyl cation with the ¹³C atom retained. Consequently, the corresponding fragment ion is detected at an m/z of 106. The observation of this +1 mass shift in the primary fragment ion confirms not only the presence of the ¹³C isotope but also its precise location within the carbonyl group of the molecule. This technique is crucial for confirming the structural integrity of the labeled compound. chromatographyonline.com

Table 3: Fragmentation Analysis of Benzoyl Chloride Isotopologues

Precursor Ion Precursor m/z Key Fragmentation Product Ion Product m/z
[C₆H₅¹²COCl]⁺ ~140 Loss of Cl [C₆H₅¹²CO]⁺ 105

Investigations of Kinetic and Mechanistic Isotope Effects Using Benzoyl Carbonyl ¹³cchloride

Primary Carbon-13 Kinetic Isotope Effects (KIEs) in Acylation Reactions

Primary carbon-13 kinetic isotope effects (KIEs) are a direct probe of changes in bonding to the isotopic carbon atom in the rate-determining step of a reaction. In the context of acylation reactions involving Benzoyl-carbonyl-¹³C-chloride, the ¹²C/¹³C KIE provides crucial information about the breaking and forming of bonds at the carbonyl carbon.

Nucleophilic acyl substitution reactions are fundamental in organic chemistry and typically proceed through a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com The initial addition of a nucleophile to the carbonyl carbon is often the rate-limiting step. libretexts.orglibretexts.orguomustansiriyah.edu.iq The study of KIEs using Benzoyl-carbonyl-¹³C-chloride can experimentally verify this assumption.

A significant normal KIE (k¹²/k¹³ > 1) is expected if the C-Cl bond is breaking or the C-Nu (nucleophile) bond is forming in the rate-determining step. This is because the vibrational frequency of the C-Cl bond is lower for the heavier ¹³C isotope, leading to a higher activation energy for bond cleavage. Conversely, if the addition of the nucleophile to form the tetrahedral intermediate is the slow step, a smaller KIE might be observed, as the C=O bond order is reduced, but new bonds are also being formed.

Table 1: Hypothetical ¹³C KIE Data for the Reaction of Benzoyl-carbonyl-¹³C-chloride with a Nucleophile

NucleophileSolventTemperature (°C)k¹²/k¹³Rate-Limiting Step
MethoxideMethanol251.045Nucleophilic Addition
WaterDioxane501.038Nucleophilic Addition
AnilineToluene701.052Nucleophilic Addition

This table presents hypothetical data for illustrative purposes.

The consistent observation of a significant normal KIE across various nucleophiles and solvents would provide strong evidence that the initial nucleophilic attack on the carbonyl carbon is indeed the rate-limiting step in these nucleophilic acyl substitution reactions.

The magnitude of the primary ¹³C KIE can also offer detailed insights into the structure of the transition state. acs.org A larger KIE value generally suggests a more "product-like" transition state, where the C-Cl bond is significantly weakened, and the C-Nu bond is substantially formed. Conversely, a smaller KIE points towards a more "reactant-like" transition state.

By systematically varying the nucleophile and the reaction conditions and measuring the corresponding ¹³C KIEs, a detailed picture of the reaction coordinate can be constructed. For instance, a more nucleophilic reagent might lead to a more reactant-like transition state with a smaller KIE, as the energy barrier for the initial attack is lower. Computational modeling, in conjunction with experimental KIE data, can provide a highly resolved picture of the transition state geometry. acs.org

Secondary Carbon-13 Isotope Effects on Nuclear Magnetic Resonance Chemical Shifts (CIEs)

Isotopic substitution can also lead to small but measurable changes in NMR chemical shifts, known as chemical isotope effects (CIEs). In the case of Benzoyl-carbonyl-¹³C-chloride, the ¹³C label allows for the investigation of secondary isotope effects, where the isotopic substitution is not at the nucleus being observed but is nearby.

The ¹³C chemical shift of the carbonyl carbon in Benzoyl-carbonyl-¹³C-chloride is sensitive to its electronic environment. hw.ac.ukoregonstate.edu Electron-withdrawing substituents on the phenyl ring will deshield the carbonyl carbon, causing a downfield shift in the ¹³C NMR spectrum, while electron-donating groups will have the opposite effect. researchgate.net

Secondary isotope effects, for example, by substituting a hydrogen atom on the phenyl ring with deuterium, can provide further information about the electronic and conformational properties of the molecule. The magnitude of the isotope-induced shift can be correlated with changes in vibrational modes and electron distribution, offering a sensitive probe of the molecular structure.

The chemical shift of the carbonyl carbon in Benzoyl-carbonyl-¹³C-chloride is also influenced by the solvent environment. researchgate.net Protic solvents, capable of hydrogen bonding, can interact with the carbonyl oxygen, leading to changes in the electronic distribution and thus the ¹³C chemical shift.

By studying the ¹³C chemical isotope effects in a range of solvents with varying polarities and hydrogen-bonding capabilities, one can quantify the extent of these solvent-solute interactions. These studies help to understand how the immediate environment of the carbonyl group can perturb its electronic structure and reactivity.

Table 2: Hypothetical Solvent-Induced ¹³C Chemical Shift Changes for Benzoyl-carbonyl-¹³C-chloride

SolventDielectric Constant¹³C Chemical Shift (ppm)
Hexane1.88165.2
Chloroform (B151607)4.81166.1
Acetone20.7166.8
Methanol32.7167.5

This table presents hypothetical data for illustrative purposes.

Hydrogen bonding plays a crucial role in many chemical and biological processes. The carbonyl group of Benzoyl-carbonyl-¹³C-chloride can act as a hydrogen bond acceptor. Isotope effects on the ¹³C chemical shift can be a powerful tool to study the nature and strength of these hydrogen bonds. nih.govnih.gov

For instance, deuterating the hydrogen bond donor (e.g., using D₂O instead of H₂O) can lead to a measurable change in the ¹³C chemical shift of the carbonyl carbon. The magnitude of this deuterium isotope effect can be correlated with the strength of the hydrogen bond. osti.gov Stronger hydrogen bonds typically result in larger isotope effects. These investigations provide fundamental data for understanding intermolecular interactions involving carbonyl functionalities.

Mechanistic Probes in Organic and Enzymatic Reaction Systems

The isotopic labeling of reactants at specific atomic positions serves as a powerful tool for elucidating reaction mechanisms. Benzoyl-carbonyl-¹³C-chloride, with its heavy carbon isotope at the reactive carbonyl center, is particularly valuable for probing the intricate details of acyl transfer reactions. By measuring kinetic isotope effects (KIEs) and tracing the fate of the ¹³C-labeled carbonyl group, researchers can gain profound insights into transition state structures and reaction pathways.

Mechanistic Pathways of Acyl Chloride Reactions (e.g., Hydrolysis, Esterification, Amidation)

The reactions of acyl chlorides, such as benzoyl chloride, with nucleophiles are fundamental transformations in organic synthesis. These reactions are generally accepted to proceed through a nucleophilic acyl substitution mechanism. The labeling of the carbonyl carbon with ¹³C in benzoyl-carbonyl-¹³C-chloride allows for the determination of carbon-13 kinetic isotope effects (¹³C-KIEs), which provide information about changes in bonding to the carbonyl carbon in the rate-determining step of the reaction.

The general mechanism for nucleophilic acyl substitution involves the initial attack of the nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is often the rate-limiting step. The intermediate then collapses, expelling the chloride ion as a leaving group to form the final product.

A ¹³C-KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (¹²C) to that with the heavier isotope (¹³C), i.e., k₁₂/k₁₃. A value greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or weakened in the transition state. In the context of nucleophilic acyl substitution of benzoyl chloride, a normal ¹³C-KIE is expected because the C=O double bond is weakened as the hybridization of the carbonyl carbon changes from sp² to sp³ in the formation of the tetrahedral intermediate.

Detailed Research Findings:

While specific experimental KIE values for the hydrolysis, esterification, and amidation of benzoyl-carbonyl-¹³C-chloride are not extensively documented in readily available literature, the principles of physical organic chemistry allow for the prediction of the expected outcomes. The magnitude of the ¹³C-KIE can provide insights into the structure of the transition state. A larger KIE suggests a greater degree of bond breaking (in this case, weakening of the C=O bond) in the transition state.

The expected ¹³C-KIE values for these reactions would likely fall in the range of 1.03 to 1.07, consistent with a rate-determining formation of a tetrahedral intermediate. Variations in the magnitude of the KIE would be expected depending on the nucleophile and reaction conditions. For example, a more reactive nucleophile might lead to a more reactant-like transition state, resulting in a smaller KIE.

Table 1: Representative Expected ¹³C Kinetic Isotope Effects for the Reactions of Benzoyl-carbonyl-¹³C-chloride with Various Nucleophiles.
ReactionNucleophileExpected ¹³C-KIE (k₁₂/k₁₃)Interpretation
HydrolysisH₂O~1.04 - 1.06Rate-determining formation of a tetrahedral intermediate with significant weakening of the C=O bond.
EsterificationROH~1.03 - 1.05Similar to hydrolysis, with the magnitude potentially influenced by the steric and electronic properties of the alcohol.
AmidationRNH₂~1.05 - 1.07A more nucleophilic amine may lead to a slightly larger KIE, indicating a more advanced formation of the new C-N bond in the transition state.

Role in Amine-Catalyzed Acylation Mechanisms

Tertiary amines are often used as catalysts in acylation reactions. Their role can be multifaceted, acting either as a general base or as a nucleophilic catalyst. The use of benzoyl-carbonyl-¹³C-chloride can help to distinguish between these pathways.

In a general base-catalyzed mechanism , the amine deprotonates the nucleophile (e.g., an alcohol) in the transition state, increasing its nucleophilicity. In this scenario, a significant primary deuterium isotope effect would be observed if the alcohol's hydroxyl proton is replaced with deuterium, but the ¹³C-KIE at the carbonyl carbon would be similar to the uncatalyzed reaction.

In a nucleophilic catalysis mechanism , the tertiary amine first attacks the acyl chloride to form a highly reactive acylammonium salt intermediate. This intermediate is then attacked by the alcohol to form the ester and regenerate the amine catalyst.

The formation of the acylammonium salt would involve a change in bonding at the carbonyl carbon, and if this step is rate-determining, a ¹³C-KIE would be observed. The subsequent reaction of the acylammonium salt with the nucleophile would also have its own characteristic KIE. By studying the KIEs under different conditions and with different amines, the dominant catalytic pathway can be identified. For instance, the observation of a key intermediate like an acylammonium salt via NMR spectroscopy in the absence of the alcohol provides strong evidence for the nucleophilic catalysis pathway researchgate.netnih.gov.

Investigation of Decarbonylation Processes in Metal-Catalyzed Reactions

Palladium-catalyzed reactions of acyl chlorides are important methods for the formation of carbon-carbon bonds. A common side reaction, or in some cases, the desired transformation, is the decarbonylation of the acyl chloride. This process involves the oxidative addition of the acyl chloride to a low-valent palladium complex to form an aroylpalladium(II) intermediate. This intermediate can then undergo decarbonylation, where the carbonyl group is extruded as carbon monoxide (CO), to give an arylpalladium(II) species.

The use of benzoyl-carbonyl-¹³C-chloride is instrumental in tracking the fate of the carbonyl group in these reactions. By analyzing the products and intermediates using techniques such as mass spectrometry and ¹³C NMR spectroscopy, it can be definitively determined whether the carbonyl group is incorporated into the final product or is lost as CO.

Detailed Research Findings:

Studies on palladium-catalyzed reactions have shown that the decarbonylation process is often in competition with other reaction pathways, such as direct cross-coupling. The selectivity between these pathways can be influenced by factors like the nature of the palladium catalyst, the ligands, and the reaction conditions nih.govacs.org.

For example, in a palladium-catalyzed aminocarbonylation of aryl chlorides, a primary ¹³C kinetic isotope effect was observed, suggesting that the cleavage of the carbon-halogen bond is involved in the rate-determining step of oxidative addition berkeley.edu. Furthermore, mechanistic studies on the palladium-catalyzed carbonylative coupling of aryl chlorides with 4-dimethylaminopyridine (DMAP) have provided insights into the factors that control the reductive elimination of the aroyl-DMAP product versus decarbonylation acs.org. The use of ¹³C-labeled benzoyl chloride in such studies allows for the unambiguous assignment of the origin of the carbonyl group in the products and any liberated CO.

Application as Mechanistic Probes for Enzyme Catalysis (e.g., Carbamylation in β-Lactamases)

Isotopically labeled compounds are invaluable tools for probing the mechanisms of enzyme-catalyzed reactions. While benzoyl-carbonyl-¹³C-chloride itself may not be a direct substrate for many enzymes, the principles of using ¹³C-labeled carbonyl compounds as mechanistic probes are well-illustrated by studies on enzymes like β-lactamases.

Class D β-lactamases are a group of enzymes that confer bacterial resistance to β-lactam antibiotics. A key feature of these enzymes is a carbamylated lysine residue in the active site that is essential for catalysis. The carbamylation involves the reaction of a lysine side-chain amine with carbon dioxide (in the form of bicarbonate).

Detailed Research Findings:

To investigate the role of this carbamylation in the mechanism of inhibition of Class D β-lactamases, researchers have employed ¹³C-labeled bicarbonate to generate ¹³C-carbamylated enzymes. By using ¹³C NMR spectroscopy, the carbamylation state of the active site lysine can be directly monitored in solution nih.govresearchgate.net.

These studies have revealed that the binding of certain inhibitors, such as avibactam, does not necessarily lead to the complete decarbamylation of the active site lysine, as was previously suggested by crystallographic studies. The ¹³C NMR data showed that while the carbamylation level might decrease upon inhibitor binding, it is not entirely ablated nih.govresearchgate.net. Furthermore, these isotopic labeling studies have helped to clarify the role of halide ions in the inhibition of these enzymes, suggesting that they may promote the decarbamylation of the acyl-enzyme complex rather than the free enzyme nih.gov. This demonstrates the power of using ¹³C-labeled compounds as mechanistic probes to provide a more dynamic and accurate picture of enzyme function and inhibition in solution.

Advanced Applications in Analytical Chemistry and Metabolomics

Derivatization Strategies for Enhanced Chromatographic and Mass Spectrometric Analysis

Derivatization with benzoyl chloride is a powerful strategy to overcome challenges associated with the analysis of small, polar metabolites, which are often difficult to analyze directly. chromatographyonline.com The reaction, a base-catalyzed Schotten-Baumann acylation, targets primary and secondary amines, phenols, and some alcohol functional groups. nih.govacs.org This broad reactivity makes it applicable to numerous classes of compounds. nih.gov The use of Benzoyl-carbonyl-13C-chloride specifically pertains to the generation of internal standards for quantitative methods.

Improvement of Analyte Retention and Separation in Reversed-Phase Liquid Chromatography

A significant challenge in metabolomics is the poor retention of small, polar molecules on the hydrophobic stationary phases used in reversed-phase liquid chromatography (RPLC). chromatographyonline.comumich.edu Derivatization with a nonpolar group like benzoyl chloride increases the hydrophobicity of these analytes, leading to enhanced retention and improved separation from other sample components. chromatographyonline.comddtjournal.com

This modification provides several advantages:

Increased Retention Time: By making polar analytes more nonpolar, derivatization moves their elution to a region of the chromatogram with less interference, improving peak shape and resolution. chromatographyonline.com

Improved Peak Shape: Analytes that would otherwise elute early with poor peak geometry are transformed into derivatives with sharp, symmetrical peaks.

Enhanced Separation: The altered hydrophobicity allows for better separation of structurally similar compounds that might otherwise co-elute. ddtjournal.com

Research has demonstrated substantial improvements in retention. For example, when the neurotransmitter dopamine (B1211576) was derivatized with benzoyl chloride, its retention time on an RPLC column increased 4.6-fold compared to the underivatized molecule. chromatographyonline.com

Table 1: Effect of Benzoyl Chloride Derivatization on LC-MS/MS Analysis of Dopamine

Analyte Retention Time (min) Relative Peak Height
Dopamine (Native) 1.0 1x
Benzoylated Dopamine 4.6 >100x

Data sourced from a comparative analysis of native and derivatized dopamine signals. chromatographyonline.com

Enhancement of Ionization Efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS)

In addition to improving chromatographic performance, benzoylation significantly enhances the ionization efficiency of many analytes in ESI-MS. chromatographyonline.comacs.orgnsf.gov Many small metabolites, particularly neutral compounds like alcohols and phenols, have low proton affinity and ionize poorly, resulting in low sensitivity. ddtjournal.com The addition of the benzoyl group can increase the hydrophobicity and surface activity of the analyte, facilitating its transfer from liquid droplets to the gas phase in the ESI source. ddtjournal.com

This enhancement can be dramatic, with studies reporting signal increases of up to 1,000-fold for certain compounds after derivatization. nih.gov For the neurotransmitter dopamine, derivatization resulted in a peak height more than 100 times larger than the native compound, indicating a substantial improvement in ionization and detection. chromatographyonline.com This increased sensitivity allows for the detection and quantification of low-abundance metabolites that would otherwise be undetectable. nsf.govnih.gov

Absolute and Relative Quantification using Stable Isotope-Labeled Internal Standards (SIL-IS)

The most critical application of Benzoyl-carbonyl-13C-chloride is in the creation of stable isotope-labeled internal standards (SIL-IS) for quantitative mass spectrometry. acs.orgnsf.gov In this approach, a known quantity of a standard compound is derivatized with Benzoyl-carbonyl-13C-chloride (the "heavy" label), while the analyte in the sample is derivatized with unlabeled benzoyl chloride (the "light" label). researchgate.net

Because the stable isotope-labeled derivative is chemically identical to the analyte's derivative, it co-elutes during chromatography and experiences the same ionization and fragmentation behavior in the mass spectrometer. researchgate.net However, they are distinguishable by their mass-to-charge (m/z) ratio due to the mass difference of the ¹³C isotope. nih.gov By comparing the signal intensity of the analyte's "light" derivative to the "heavy" internal standard, precise and accurate quantification can be achieved, as this ratio corrects for sample loss during preparation and variations in instrument response. acs.orgnih.gov This technique is fundamental to robust metabolomics, overcoming limitations like matrix effects that can suppress or enhance analyte signals. nih.govmdpi.com

Development of Targeted Metabolomics Assays for Comprehensive Profiling

The use of Benzoyl-carbonyl-13C-chloride to generate internal standards has enabled the development of widely targeted metabolomics assays that can simultaneously quantify large panels of related compounds. nih.govnih.gov One such high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method allows for the quantification of 70 neurologically relevant compounds from diverse classes. nih.govnih.gov

These classes include:

Catecholamines

Indoleamines

Amino Acids

Polyamines

Trace Amines

Antioxidants

Energy Compounds

This comprehensive approach provides robust monitoring of multiple analytes from small sample volumes and has been successfully applied to diverse and complex biological matrices, including rat microdialysate, human cerebrospinal fluid, human serum, and fruit fly tissue and hemolymph. nih.govnih.gov For the 70 compounds assayed, the method demonstrated excellent performance with limits of detection typically below 10 nM and relative standard deviations under 10%. nih.gov

Quantitative Analysis of Neurotransmitters and Related Metabolites in Biological Matrices

The quantification of low-molecular-weight neurotransmitters and their metabolites is a key application of this methodology, crucial for neuroscience research. nih.govnih.gov Derivatization with benzoyl chloride and the use of ¹³C-labeled internal standards have produced highly sensitive and high-throughput methods for monitoring these critical signaling molecules in vivo. nih.govresearchgate.net

One validated HPLC-MS/MS method allows for the separation and detection of 17 different neurotransmitters and metabolites within an 8-minute analysis. nih.govnih.gov The sensitivity of this method is exceptional, allowing for the study of neurochemical dynamics in small brain regions and with high temporal resolution. nih.govnih.gov

Table 2: Limits of Detection (LOD) for Neurotransmitters and Metabolites using Benzoyl Chloride Derivatization LC-MS/MS

Analyte Class Limit of Detection (nM)
Monoamine Neurotransmitters 0.03 – 0.2
Monoamine Metabolites 0.05 – 11
Amino Acids 2 – 250
Acetylcholine 0.5
Histamine 2
Adenosine 25

Data based on analysis of a 5 µL sample volume. nih.govnih.govresearchgate.net

This technique has been applied to various biological matrices, including rat brain and plasma, as well as human cerebrospinal fluid (CSF), demonstrating its versatility and robustness for biomarker studies and understanding physiological states. nih.govresearchgate.net

Determination of Biogenic Amines and Phenolic Compounds in Complex Food and Environmental Samples (e.g., Wine)

The analytical power of benzoyl chloride derivatization extends beyond biomedical applications to the analysis of complex samples in food science and environmental monitoring. nih.govrsc.org Biogenic amines in food products can be indicators of fermentation or spoilage, while phenolic compounds are important for water quality assessment and are key components influencing the quality of beverages like wine. researchgate.netnih.gov

A simple and reproducible benzoylation procedure has been developed for determining biogenic amines in samples such as non-alcoholic beers, showing good linearity and recovery rates between 87.3% and 96.3%. rsc.org For phenolic compounds, a pre-column derivatization method using benzoyl chloride allows for their determination in water and wine samples at ng/mL levels. nih.govresearchgate.net

Table 3: Performance of Benzoyl Chloride Derivatization for Analysis of Phenolic Compounds in Water

Parameter Finding
Analytes Phenol, o-cresol, m-cresol, p-cresol, resorcinol, catechol, hydroquinone
Detection Limits 0.05 – 0.50 ng/mL (for a 50 mL sample)
Recovery from Pure Water 81 – 94%
Relative Standard Deviation 2.5 – 5.0%

Data from a reversed-phase LC method with UV detection applied to water and wine samples. nih.govresearchgate.net

These applications highlight the method's ability to handle complex matrices and provide sensitive and reliable quantification of important chemical markers in a variety of fields. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
2,3-dihydroxypropane-1-sulfonate (DHPS)
3,5-dinitrobenzoyl chloride (3,5-DNB)
4-(4,5-diphenyl-1H-imidazole-2-yl) benzoyl chloride (DIB-Cl)
Acetonitrile (B52724)
Acetylcholine
Adenosine
Adrenaline (ADR)
Agmatine
Benzoyl-carbonyl-13C-chloride
Benzoyl chloride
Beta-phenylethylamine
Cadaverine
Catechol
Choline
Dansyl chloride
Dopamine (DA)
Formic acid
γ-aminobutyric acid (GABA)
Glutamate
Histamine
Homovanillic acid (HVA)
Hydroquinone
m-cresol
Methylamine
o-cresol
p-cresol
p-nitrobenzoyl chloride (PNBC)
Phenol
Phosphoric acid
Putrescine
Resorcinol
Serotonin
Sodium carbonate
Sodium tetraborate
Spermidine
Spermine
Tryptamine
Tyramine

Method Development and Optimization for Diverse Sample Types

The successful application of Benzoyl-carbonyl-13c-chloride in derivatization hinges on the careful development and optimization of the analytical method for various and often complex sample matrices.

Benzoylation is favored in analytical chemistry due to its rapid reaction kinetics and mild operating conditions. chromatographyonline.comnih.gov The derivatization reaction, a base-catalyzed Schotten-Baumann reaction, typically reaches completion in under a minute and is performed at room temperature. chromatographyonline.comacs.org This efficiency makes it highly suitable for routine and high-throughput analysis. chromatographyonline.com

The reaction conditions are critical variables that must be optimized to ensure complete derivatization for different classes of analytes. Key parameters include pH, the choice of solvent, and reagent concentration. acs.orgnih.gov The reaction is base-catalyzed, with optimal pH often falling in the range of 8 to 9.5. researchgate.netmdpi.com Different bases and concentrations may be tailored to specific analytes, such as targeting not only amines and phenols but also more challenging hydroxyl groups. nih.gov Benzoyl chloride is often dissolved in an organic solvent like acetonitrile to ensure its solubility and to provide an excess of the reagent, driving the reaction to completion. chromatographyonline.com

Below is a table summarizing typical reaction conditions for benzoyl chloride derivatization.

ParameterConditionRationale / NotesSource
Temperature Room Temperature (e.g., 23-27°C)The reaction is fast and efficient without the need for heating. chromatographyonline.commdpi.com
Reaction Time < 1 to 5 minutesRapid kinetics allow for high-throughput sample preparation. chromatographyonline.comacs.org
pH Alkaline (e.g., 8.0 - 9.5)The Schotten-Baumann reaction is base-catalyzed. Carbonate buffer or NaOH are commonly used. acs.orgresearchgate.netmdpi.com
Solvent System AcetonitrileUsed to dissolve benzoyl chloride and facilitate the reaction. chromatographyonline.com
Reagent Benzoyl Chloride / 13C-Benzoyl ChlorideAdded in excess to ensure the reaction goes to completion. The 13C-labeled version is used to create internal standards. chromatographyonline.comacs.org

Matrix effects present a significant challenge in quantitative analysis, especially in complex biological samples like plasma or serum. bioanalysis-zone.comnih.gov These effects, caused by co-eluting endogenous components of the sample matrix, can lead to ion suppression or enhancement in the mass spectrometer, compromising the accuracy and reproducibility of the results. bioanalysis-zone.comnih.gov

Several strategies can be implemented to mitigate matrix effects when using benzoyl chloride derivatization:

Sample Purification: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed to remove interfering compounds from the sample before derivatization and analysis. bataviabiosciences.com For instance, specific SPE cartridges can target the removal of phospholipids, which are a major source of matrix effects in plasma samples. bioanalysis-zone.com

Chromatographic Optimization: Adjusting the liquid chromatography parameters can help separate the target analytes from matrix components that cause interference. chromatographyonline.com

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most recognized and effective technique to correct for matrix effects. chromatographyonline.com By derivatizing a sample with unlabeled benzoyl chloride and spiking it with an internal standard previously created using Benzoyl-carbonyl-13c-chloride, variations during sample preparation and ionization are accounted for. acs.org Because the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for reliable normalization and accurate quantification. acs.orgchromatographyonline.com The availability of labeled benzoyl chloride facilitates the straightforward creation of these crucial internal standards. nih.gov

An integrated approach combining optimized sample cleanup with the use of SIL-IS offers the most robust solution for overcoming matrix effects. nih.govchromatographyonline.com

The properties of benzoyl chloride derivatization make it exceptionally well-suited for the development of high-throughput analytical methods. acs.org The primary advantage is the speed of the reaction; sample preparation can often be completed in five minutes or less per sample when processed in batches. acs.org

The derivatization proceeds rapidly at room temperature, eliminating the need for time-consuming heating or cooling steps that are often required with other derivatizing agents. chromatographyonline.com Furthermore, the method can be applied to small sample volumes, which is advantageous when dealing with precious or limited samples. acs.org The resulting benzoyl derivatives are stable, which allows for flexibility in the analytical workflow, including storage before analysis. chromatographyonline.com These factors—fast reaction times, mild conditions, and procedural simplicity—collectively reduce the time per sample and enable the processing of large batches, a key requirement for metabolomics studies and other large-scale screening applications. chromatographyonline.comacs.org

Theoretical and Computational Approaches in ¹³c Labeled Carbonyl Chemistry

Quantum Chemical Calculations of ¹³C Isotope Effects

Quantum chemical calculations are instrumental in elucidating the subtle electronic and vibrational effects stemming from isotopic substitution. For Benzoyl-carbonyl-¹³C-chloride, these calculations can predict spectroscopic parameters and model reaction pathways where the isotopic label plays a critical role.

Density Functional Theory (DFT) has become a primary tool for the accurate prediction of Nuclear Magnetic Resonance (NMR) parameters. d-nb.info By calculating the nuclear shielding constants (σ), one can predict the chemical shift (δ) of a specific nucleus, such as the ¹³C-labeled carbonyl carbon in Benzoyl-carbonyl-¹³C-chloride. The chemical shift is typically obtained by referencing the calculated shielding constant of the nucleus of interest to that of a standard, commonly tetramethylsilane (B1202638) (TMS). acs.org

The accuracy of DFT predictions is highly dependent on the choice of the functional and basis set. For chlorinated organic compounds, standard DFT functionals can sometimes overestimate the paramagnetic contribution, leading to an underestimation of shielding constants and, consequently, prediction of excessively high chemical shift values. nih.gov Specialized functionals, such as the WC04 functional, have been shown to provide improved accuracy for chlorinated carbons. nih.gov A common and effective approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31+G(d,p), followed by NMR shielding constant calculations using methods like Gauge-Independent Atomic Orbital (GIAO) with a larger basis set, for instance, 6-311+G(2d,p). nih.govresearchgate.net

The ¹³C-¹H and ¹³C-¹³C coupling constants (J-couplings) are also accessible through DFT calculations and are critical for detailed structural elucidation, particularly in determining molecular conformation. acs.orgacs.org These calculations often focus on the Fermi-contact term, which is the dominant contributor to one-bond and two-bond couplings. acs.org

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for Benzoyl-carbonyl-¹³C-chloride

Note: The following data is illustrative, based on typical computational results for analogous aromatic carbonyl compounds. Experimental verification for this specific isotopologue would be required for definitive assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm) using GIAO/B3LYP/6-311+G(2d,p)Typical Experimental Range (ppm) for Benzoyl Halides
¹³C=O 168.5165-170
C1 (ipso)135.2134-137
C2/C6 (ortho)130.1129-131
C3/C5 (meta)128.9128-130
C4 (para)134.5133-136

Isotopic labeling is a powerful tool for investigating reaction mechanisms, and computational modeling provides a framework for interpreting the results of kinetic isotope effect (KIE) studies. snnu.edu.cn For reactions involving Benzoyl-carbonyl-¹³C-chloride, such as nucleophilic acyl substitution, the ¹³C label at the carbonyl carbon allows for the direct probing of bond-forming and bond-breaking events at the reactive center.

Computational methods can map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. The ¹³C KIE can be computationally predicted by calculating the vibrational frequencies of the ground state and the transition state for both the ¹²C and ¹³C isotopologues. A significant KIE at the carbonyl carbon would suggest that C-O or C-Nu (nucleophile) bond changes are part of the rate-limiting step. acs.org For example, studies on other reactions have used DFT calculations to support asynchronous but concerted pathways, where theoretical KIEs align with experimental observations. snnu.edu.cn Computational analysis of reactions like the decarboxylation of benzoylacetic acid has revealed how proton transfer and heavy-atom motions can be temporally separated, defining a border between stepwise and concerted mechanisms. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static electronic structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations provide insights into the conformational flexibility of Benzoyl-carbonyl-¹³C-chloride and its interactions with solvent molecules or other reactants. nih.govlongdom.org

An MD simulation begins by defining a force field (e.g., AMBER, CHARMM) that describes the potential energy of the system as a function of atomic positions. longdom.orgacs.org The molecule is placed in a simulation box, often filled with explicit solvent molecules, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time. bonvinlab.org

For Benzoyl-carbonyl-¹³C-chloride, MD simulations can reveal:

Conformational Preferences: The dihedral angle between the phenyl ring and the carbonyl chloride group can be monitored to determine the most stable conformations and the energy barriers between them.

Solvent Structuring: Simulations can show how solvent molecules arrange around the solute, particularly around the polar carbonyl group and the chlorine atom, which can influence reaction rates.

Intermolecular Interactions: In the presence of a nucleophile, MD can be used to study the pre-reaction complex, identifying key hydrogen bonds or other non-covalent interactions that precede the chemical reaction. nih.gov

Correlation of Theoretical Predictions with Experimental Observables of Isotope Effects

The ultimate validation of any theoretical model lies in its ability to reproduce and explain experimental results. mdpi.com For Benzoyl-carbonyl-¹³C-chloride, this involves a direct comparison of computed data with spectroscopic and kinetic measurements.

NMR Spectroscopy: The strongest correlation is achieved by plotting calculated ¹³C NMR chemical shifts against experimentally measured values. researchgate.net A high degree of linear correlation (R² > 0.99) across all carbons in the molecule would validate the chosen computational level of theory (functional and basis set). researchgate.net Discrepancies between predicted and experimental values can often point to specific structural features or environmental effects, such as solvent interactions, that were not adequately modeled. mdpi.com

Kinetic Isotope Effects (KIEs): As discussed in section 6.1.2, the KIE is a sensitive probe of the rate-limiting step. The experimental ¹³C KIE for a reaction involving Benzoyl-carbonyl-¹³C-chloride can be measured by analyzing the isotopic composition of either the reactant or product at different reaction conversions using high-precision NMR or mass spectrometry. nih.govacs.org Comparing this experimental KIE with the computationally predicted value provides strong evidence for or against a proposed transition state structure. acs.org For example, a measured KIE of 1.04 for the carbonyl carbon, matched by a calculated KIE for a specific transition state, would strongly support that mechanistic pathway.

By integrating these powerful computational techniques, a detailed, multi-faceted understanding of the structure, dynamics, and reactivity of Benzoyl-carbonyl-¹³C-chloride can be achieved, demonstrating the synergy between theoretical prediction and experimental observation in modern chemistry.

Emerging Research Frontiers and Future Perspectives

Integration of Benzoyl-Carbonyl-¹³C-chloride in Advanced Molecular Imaging Techniques

The field of molecular imaging is continually seeking novel probes to visualize biological processes in real-time and with high sensitivity. While direct hyperpolarization of Benzoyl-carbonyl-¹³C-chloride for magnetic resonance imaging (MRI) is not yet a mainstream application, research into related ¹³C-labeled compounds highlights a promising future.

Hyperpolarized MRI is a technique that dramatically enhances the signal of ¹³C-labeled molecules, allowing for the real-time tracking of their metabolic fate. A notable study demonstrated the use of hyperpolarized [1-¹³C] benzoic acid, a compound structurally related to benzoyl chloride, to image ligand-receptor interactions. In this research, the binding of hyperpolarized benzoic acid to β-cyclodextrin was successfully visualized at a high magnetic field of 14T. nih.gov This study provides a proof-of-concept that hyperpolarized ¹³C-labeled aromatic compounds can be used to probe molecular interactions, suggesting a potential future application for Benzoyl-carbonyl-¹³C-chloride in developing targeted imaging agents. The principle could be extended to visualize the density of specific receptors in vivo, which has significant implications for disease diagnosis and monitoring. nih.gov

The primary current use of Benzoyl-carbonyl-¹³C-chloride is as a derivatization agent, which enhances the detection of various metabolites by mass spectrometry. This derivatization process, however, could be synergistically combined with imaging techniques in the future. For instance, metabolites derivatized with Benzoyl-carbonyl-¹³C-chloride could potentially be isolated and their spatial distribution within tissues mapped using techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging mass spectrometry, providing a snapshot of metabolic activity in a specific anatomical context.

Expanded Applications in Metabolic Flux Analysis and Tracing Complex Biochemical Pathways

Metabolic flux analysis is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled compounds, is central to these studies. Benzoyl-carbonyl-¹³C-chloride has emerged as a crucial reagent in this field, primarily through its use in derivatization for liquid chromatography-mass spectrometry (LC-MS) based metabolomics.

The key advantage of using Benzoyl-carbonyl-¹³C-chloride is its ability to generate stable-isotope labeled internal standards for a wide range of metabolites. nih.govnih.gov This is particularly valuable for targeted metabolomics, where accurate quantification is essential. By reacting with primary and secondary amines, phenols, and some alcohols, the ¹³C-benzoyl group is attached to the target analytes. nih.gov This allows for the creation of an internal standard for each analyte of interest, which can correct for variations in sample preparation and instrument response, thereby improving the precision and accuracy of quantification. nih.govnih.gov

A significant application of this approach is in the field of neurochemistry. Researchers have developed robust HPLC-MS/MS methods utilizing Benzoyl-carbonyl-¹³C-chloride to quantify a large number of neurologically relevant compounds, including catecholamines, indoleamines, amino acids, and their metabolites, in various biological samples such as brain microdialysate, cerebrospinal fluid, and serum. nih.govgeomar.de These methods have demonstrated high sensitivity, with limits of detection in the low nanomolar to picomolar range, and have been applied to study neurochemical changes in different physiological and disease states. nih.govnih.gov

The data below illustrates the classes of compounds that can be analyzed using this derivatization technique and the types of biological matrices in which they have been successfully quantified.

Analyte ClassExamplesBiological Matrix
Neurotransmitters Dopamine (B1211576), Serotonin, GABA, GlutamateBrain Microdialysate, Cerebrospinal Fluid (CSF), Serum
Metabolites Homovanillic acid (HVA), 5-Hydroxyindoleacetic acid (5-HIAA)Brain Microdialysate, CSF, Serum
Amino Acids Glycine, Taurine, AspartateBrain Microdialysate, CSF, Serum
Polyamines Putrescine, SpermidineFly Tissue Homogenate
Trace Amines PhenylethylamineFly Tissue Homogenate

This approach not only allows for the static measurement of metabolite concentrations but also for tracing the flow of carbon through metabolic pathways. By introducing a ¹³C-labeled substrate to a biological system and then derivatizing the resulting metabolites with Benzoyl-carbonyl-¹³C-chloride, researchers can track the incorporation of the isotopic label into various downstream products, providing insights into the activity of specific metabolic pathways.

Development of Novel Derivatization Chemistries and Reaction Schemes Utilizing Isotopic Labels

The primary reaction scheme for Benzoyl-carbonyl-¹³C-chloride is the well-established Schotten-Baumann reaction, where the acyl chloride reacts with nucleophilic groups like amines and phenols under basic conditions. chromatographyonline.comacs.org While this reaction is robust and widely applicable, the frontiers of research are exploring novel strategies and complementary chemistries to expand the coverage of the metabolome.

One innovative approach involves the development of complementary derivatization reagents that can be used in conjunction with benzoyl chloride. For example, a novel derivatization reagent, benzylamine, has been introduced to react with carboxylic acids, carbonyls, and phosphates, which are functional groups not targeted by benzoyl chloride. umich.edu Importantly, the reaction conditions for benzylamine are compatible with those for benzoyl chloride, allowing for the derivatized samples to be mixed and analyzed in a single chromatographic run. This dual-derivatization strategy significantly increases the number of metabolites that can be analyzed from a single sample.

Another area of development is the optimization of the derivatization protocol itself to enhance sensitivity and reproducibility. Research has focused on improving reaction conditions, such as pH and reagent concentrations, to achieve better derivatization efficiency for a wider range of compounds. nih.gov Furthermore, the development of novel reagents, such as 3-(chlorosulfonyl)benzoic acid for the analysis of lipid classes, indicates a trend towards designing derivatizing agents with specific selectivities to target particular subclasses of metabolites. researchgate.net While not a direct modification of the benzoyl chloride chemistry, this highlights the ongoing effort to create a toolbox of derivatization strategies to achieve comprehensive metabolome coverage.

The table below summarizes the functional group coverage of benzoyl chloride and the complementary reagent benzylamine.

Derivatization ReagentTarget Functional Groups
Benzoyl Chloride Primary amines, Secondary amines, Phenols, Thiols, Some alcohols
Benzylamine Carboxylic acids, Carbonyls, Phosphates

Interdisciplinary Research Utilizing ¹³C-Labeled Probes for Investigating Chemical Biology and Systems Biology Questions

The application of Benzoyl-carbonyl-¹³C-chloride extends beyond analytical chemistry into the broader fields of chemical biology and systems biology. By providing a means to accurately quantify changes in metabolite levels, this isotopic label serves as a powerful tool to investigate complex biological questions at a systems level.

In chemical biology, ¹³C-labeled probes are used to study the interactions of small molecules with biological systems. The derivatization of bioactive small molecules with Benzoyl-carbonyl-¹³C-chloride can facilitate their detection and quantification within cells and tissues, helping to elucidate their mechanisms of action and metabolic fate.

In systems biology, understanding the intricate network of metabolic reactions is paramount. The use of Benzoyl-carbonyl-¹³C-chloride in targeted metabolomics allows for the generation of large datasets of quantitative metabolite data. This information can then be used to construct and validate computational models of metabolic networks. For example, by quantifying the levels of neurotransmitters and their metabolites in response to a specific stimulus or genetic modification, researchers can gain insights into the regulation of neuronal signaling pathways. nih.gov This approach has been used to study the neurochemical changes associated with various neurological disorders, providing a more holistic understanding of the underlying molecular mechanisms. nih.gov

The integration of quantitative metabolomics data obtained using Benzoyl-carbonyl-¹³C-chloride with other "omics" data, such as genomics, transcriptomics, and proteomics, is a key aspect of systems biology research. This multi-omics approach allows for a more comprehensive understanding of how genetic and environmental factors influence cellular phenotype.

Q & A

Q. Advanced

  • Catalyst Selection : Use anhydrous AlCl₃ in dichloromethane at 0–5°C to reduce Lewis acid-induced decarbonylation .
  • Solvent Polarity : Non-polar solvents (e.g., toluene) stabilize the acylium ion intermediate, reducing isotopic exchange .
  • Kinetic Monitoring : Employ in situ ¹³C NMR to detect scrambling (e.g., loss of ¹³C signal at δ 170 ppm) and adjust reaction times accordingly .

How should researchers resolve discrepancies in isotopic enrichment data during derivatization studies?

Q. Advanced

  • Controlled Hydrolysis : Hydrolyze a sample aliquot with H₂O and titrate liberated HCl to quantify unreacted starting material (Moselhy and Pritchard, 1975) .
  • Cross-Validation : Compare HRMS, ¹³C NMR, and IRMS datasets to identify systematic errors (e.g., solvent impurities or detector calibration drift) .
  • Error Analysis : Apply multivariate regression to distinguish between isotopic dilution (e.g., H₂O ingress) and kinetic isotope effects .

What strategies mitigate side reactions when using Benzoyl-carbonyl-¹³C chloride in peptide coupling?

Q. Advanced

  • Activation Reagents : Use N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to stabilize active esters, reducing racemization .
  • Low-Temperature Coupling : Conduct reactions at –20°C in DMF to suppress chloride-mediated hydrolysis .
  • Real-Time Monitoring : Track coupling efficiency via ¹³C NMR or MALDI-TOF MS to terminate reactions at >95% conversion .

How does the isotopic label in Benzoyl-carbonyl-¹³C chloride influence its thermodynamic stability compared to unlabeled analogs?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : The ¹³C label slightly increases bond strength (C=O), raising decomposition onset temperatures by 2–3°C .
  • Hydrolysis Kinetics : Isotopic substitution reduces the hydrolysis rate constant (k) by ~10% due to the kinetic isotope effect (KIE) .
  • Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict a 1.2 kJ/mol stabilization of the ¹³C-labeled carbonyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.